

Application Note: NMR Spectroscopic Analysis of 3-Methyl-3-phenylbutanal

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Compound of Interest

Compound Name: 3-Methyl-3-phenylbutanal

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Abstract

This application note provides a comprehensive guide to the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **3-Methyl-3-phenylbutanal**. The document outlines the predicted ¹H and ¹³C NMR spectral data, detailed experimental protocols for sample preparation and data acquisition, and a structural representation to aid in spectral interpretation. This information is valuable for researchers and scientists involved in chemical synthesis, quality control, and structural elucidation of organic compounds, particularly within the fields of fragrance, materials science, and drug development.

Introduction

3-Methyl-3-phenylbutanal is an organic compound with a distinct molecular architecture, featuring an aldehyde functional group, a quaternary carbon center, a phenyl ring, and two methyl groups. NMR spectroscopy is an essential analytical technique for the structural verification and purity assessment of such molecules. This note details the expected ¹H and ¹³C NMR chemical shifts and coupling patterns for **3-Methyl-3-phenylbutanal**, providing a baseline for experimental data comparison.

Predicted NMR Spectral Data

The chemical structure of **3-Methyl-3-phenylbutanal** is presented below, with atoms numbered for the purpose of NMR signal assignment.



Caption: Structure of 3-Methyl-3-phenylbutanal with atom numbering.

¹H NMR Spectroscopy Data

The predicted ¹H NMR chemical shifts, multiplicities, and assignments for **3-Methyl-3-phenylbutanal** are summarized in Table 1.

Proton Assignment	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H1 (Aldehyde)	9.5 - 10.0	Triplet (t)	~2.5	1H
H2', H6' (ortho- Phenyl)	7.2 - 7.4	Multiplet (m)	-	2Н
H3', H4', H5' (meta, para- Phenyl)	7.1 - 7.3	Multiplet (m)	-	3Н
H2 (Methylene)	2.5 - 2.8	Doublet (d)	~2.5	2H
H5, H6 (Methyl)	1.3 - 1.5	Singlet (s)	-	6H

Note: The phenyl proton signals may overlap and appear as a complex multiplet.

¹³C NMR Spectroscopy Data

The predicted ¹³C NMR chemical shifts for **3-Methyl-3-phenylbutanal** are summarized in Table 2.



Carbon Assignment	Predicted Chemical Shift (δ, ppm)	
C1 (Aldehyde C=O)	200 - 205	
C1' (ipso-Phenyl)	145 - 150	
C2', C3', C4', C5', C6' (Phenyl)	125 - 130	
C2 (Methylene CH ₂)	50 - 55	
C3 (Quaternary C)	35 - 40	
C5, C6 (Methyl CH₃)	25 - 30	

Experimental Protocols Sample Preparation

- Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound.
 Other deuterated solvents such as acetone-d₆ or benzene-d₆ may also be used depending on solubility and desired spectral resolution.
- Sample Concentration: Dissolve approximately 5-10 mg of 3-Methyl-3-phenylbutanal in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). If the deuterated solvent does not contain TMS, a small amount can be added.

NMR Data Acquisition

- Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
- ¹H NMR Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Spectral Width: Approximately 12-16 ppm.

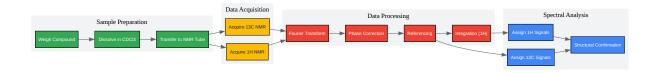


- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 8-16 scans, depending on the sample concentration.
- Temperature: 298 K.
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
 - Spectral Width: Approximately 220-240 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans, as ¹³C NMR is less sensitive.
 - Temperature: 298 K.
- · Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale to the TMS signal (0 ppm) or the residual solvent peak.
 - Integrate the peaks in the ¹H NMR spectrum.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the NMR analysis of **3-Methyl-3-phenylbutanal**.





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Caption: Workflow for NMR analysis of 3-Methyl-3-phenylbutanal.

Conclusion

This application note provides a detailed protocol and predicted spectral data for the NMR analysis of **3-Methyl-3-phenylbutanal**. The provided information serves as a valuable resource for the unambiguous structural confirmation and purity assessment of this compound. The clear tabular presentation of data and the logical workflow diagram are intended to facilitate efficient and accurate NMR analysis for researchers in various scientific disciplines.

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